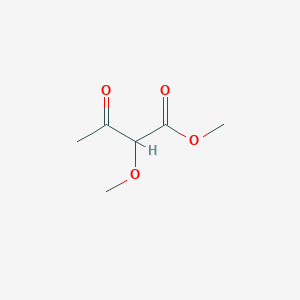

Methyl 2-methoxy-3-oxobutanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-methoxy-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-4(7)5(9-2)6(8)10-3/h5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIUDIMKYHJYCKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20508336 | |

| Record name | Methyl 2-methoxy-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20508336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81114-96-7 | |

| Record name | Methyl 2-methoxy-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20508336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 2-methoxy-3-oxobutanoate

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically grounded synthetic pathway for Methyl 2-methoxy-3-oxobutanoate, a valuable building block in pharmaceutical and agrochemical research. Recognizing the scarcity of direct synthesis routes, this document details a strategic two-step approach commencing with the α-hydroxylation of methyl acetoacetate, followed by a selective O-methylation to yield the target compound. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, detailed experimental protocols, and critical analysis of experimental choices to ensure reproducibility and success.

Introduction: The Significance of this compound

This compound is a polyfunctional molecule of significant interest in organic synthesis. Its unique architecture, featuring a β-keto ester moiety and a methoxy group at the α-position, provides multiple reactive sites for diverse chemical transformations. This makes it a highly valuable precursor for the synthesis of complex heterocyclic compounds and other molecules with potential biological activity. The strategic placement of the methoxy group can influence the molecule's conformational preferences and electronic properties, offering a handle for fine-tuning the characteristics of downstream products.

Strategic Synthesis Pathway: A Two-Step Approach

A direct, single-step synthesis of this compound is not well-documented in the scientific literature. Therefore, a more strategic and reliable two-step pathway is proposed and detailed herein. This approach leverages the well-established reactivity of β-keto esters and provides a logical and controllable route to the desired product.

The overall synthetic strategy is depicted below:

Caption: A two-step synthesis pathway for this compound.

Step 1: α-Hydroxylation of Methyl Acetoacetate

The critical first step involves the introduction of a hydroxyl group at the α-position (C2) of methyl acetoacetate. This transformation can be achieved through several modern oxidative methods. We will focus on two effective and increasingly popular approaches: visible-light-induced aerobic oxidation and metal-free oxidation using meta-chloroperoxybenzoic acid (mCPBA).

Mechanism of α-Hydroxylation

The α-carbon of β-dicarbonyl compounds is acidic and can be deprotonated to form an enolate. This enolate is susceptible to attack by electrophilic oxygen sources.

-

Visible-Light-Induced Aerobic Oxidation: This method utilizes a photosensitizer and a copper catalyst. Upon irradiation with visible light, the photosensitizer enters an excited state and transfers energy to molecular oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂). The enolate of the β-keto ester then reacts with singlet oxygen to form a peroxide intermediate, which is subsequently reduced to the α-hydroxy product.[1]

-

Metal-Free Oxidation with mCPBA: In this approach, the enol form of the β-keto ester attacks the electrophilic oxygen of mCPBA in a concerted or stepwise manner, leading to the formation of the α-hydroxy product and meta-chlorobenzoic acid as a byproduct. This method offers the advantage of avoiding metal catalysts.

Experimental Protocol: Visible-Light-Induced α-Hydroxylation

This protocol is adapted from a procedure for the oxidative α-hydroxylation of β-dicarbonyl compounds.[1]

Materials:

-

Methyl acetoacetate

-

Ethylenediamine-copper(II) catalyst

-

Tetraphenylporphyrin (TPP) as a photosensitizer

-

Solvent (e.g., Acetonitrile)

-

Visible light source (e.g., LED lamp)

Procedure:

-

In a reaction vessel, dissolve methyl acetoacetate (1.0 equiv.), ethylenediamine-copper(II) catalyst (1 mol%), and TPP (0.01 mol%) in the chosen solvent.

-

Stir the mixture at room temperature under an air atmosphere.

-

Irradiate the reaction mixture with a visible light source.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction and purify the product using column chromatography on silica gel to obtain methyl 2-hydroxy-3-oxobutanoate.

Data Presentation: α-Hydroxylation

| Parameter | Visible-Light Method | mCPBA Method |

| Starting Material | Methyl acetoacetate | Methyl acetoacetate |

| Key Reagents | Air (O₂), Photosensitizer, Cu(II) catalyst | mCPBA |

| Solvent | Acetonitrile | Dichloromethane |

| Temperature | Room Temperature | 0 °C to Room Temperature |

| Typical Yield | High | Good to High |

| Advantages | Green oxidant (air), mild conditions | Metal-free, simple workup |

| Disadvantages | Requires a light source and photosensitizer | Peroxyacid handling |

Step 2: Selective O-Methylation of Methyl 2-hydroxy-3-oxobutanoate

With the α-hydroxy-β-keto ester in hand, the next step is the selective methylation of the hydroxyl group. The Williamson ether synthesis is a classic and highly effective method for this transformation.[2][3] Care must be taken to favor O-methylation over potential C-alkylation of the enolate.

Mechanism of Williamson Ether Synthesis

The Williamson ether synthesis proceeds via an SN2 mechanism.[2]

-

Deprotonation: A base is used to deprotonate the hydroxyl group of methyl 2-hydroxy-3-oxobutanoate, forming an alkoxide. The choice of base is crucial to ensure selective deprotonation of the hydroxyl group over the more acidic α-proton. A mild base is generally preferred.

-

Nucleophilic Attack: The resulting alkoxide acts as a nucleophile and attacks the electrophilic methyl group of a methylating agent (e.g., methyl iodide or dimethyl sulfate), displacing the leaving group (iodide or sulfate) and forming the ether linkage.

To promote selective O-methylation, reaction conditions can be optimized. Using a polar aprotic solvent can help to solvate the cation of the base, leaving a more "naked" and reactive alkoxide, while minimizing the formation of the enolate that leads to C-alkylation.

Caption: The Williamson ether synthesis for the O-methylation of the intermediate.

Experimental Protocol: O-Methylation

This protocol is a general adaptation of the Williamson ether synthesis.

Materials:

-

Methyl 2-hydroxy-3-oxobutanoate

-

Sodium hydride (NaH) or a milder base like potassium carbonate (K₂CO₃)

-

Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)

-

Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve methyl 2-hydroxy-3-oxobutanoate (1.0 equiv.) in the anhydrous solvent.

-

Cool the solution in an ice bath (0 °C).

-

Carefully add the base (e.g., NaH, 1.1 equiv.) portion-wise, allowing for the evolution of hydrogen gas to cease between additions.

-

Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the alkoxide.

-

Add the methylating agent (e.g., methyl iodide, 1.2 equiv.) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Data Presentation: O-Methylation

| Parameter | Value/Condition |

| Starting Material | Methyl 2-hydroxy-3-oxobutanoate |

| Base | Sodium Hydride (NaH) |

| Methylating Agent | Methyl Iodide (CH₃I) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | 0 °C to Room Temperature |

| Typical Yield | Good to High |

| Key Consideration | Anhydrous conditions are crucial to prevent quenching of the base and alkoxide. |

Characterization of this compound

The final product should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure, showing characteristic peaks for the methyl ester, the methoxy group, the acetyl methyl group, and the α-proton.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the functional groups present, particularly the ester and ketone carbonyl stretches.

Conclusion

The synthesis of this compound is effectively achieved through a strategic two-step pathway involving α-hydroxylation of methyl acetoacetate followed by selective O-methylation. This guide provides the necessary theoretical foundation and practical protocols for researchers to successfully synthesize this valuable compound. The detailed explanation of the underlying mechanisms and experimental considerations is intended to empower scientists to not only replicate these procedures but also to adapt and optimize them for their specific research needs.

References

An In-depth Technical Guide to Methyl 2-methoxy-3-oxobutanoate (CAS: 81114-96-7)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 2-methoxy-3-oxobutanoate, a versatile β-keto ester with significant potential in organic synthesis and drug discovery. Drawing upon established chemical principles and field-proven insights, this document delves into the synthesis, spectroscopic characterization, reactivity, and safe handling of this compound, offering a self-validating framework for its application in a research and development setting.

Core Molecular Characteristics

This compound is a bifunctional organic molecule possessing both a ketone and a methyl ester functional group, separated by a methoxy-substituted α-carbon.[1][2] This arrangement of functional groups imparts a unique reactivity profile, making it a valuable building block for the synthesis of more complex molecular architectures.

| Property | Value | Source |

| CAS Number | 81114-96-7 | [2][3] |

| Molecular Formula | C₆H₁₀O₄ | [2] |

| Molecular Weight | 146.14 g/mol | [2] |

| Appearance | Expected to be a liquid | Inferred from related compounds |

| Boiling Point | Not explicitly reported, but expected to be distillable under reduced pressure | Inferred from related compounds |

Synthesis of this compound: A Strategic Approach

Proposed Synthetic Pathway: α-Methoxymethylation of Methyl Acetoacetate

The core of this proposed synthesis lies in the generation of a nucleophilic enolate from methyl acetoacetate, which then undergoes substitution with a methoxymethyl halide.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a projection based on standard procedures for α-alkylation of β-keto esters and should be optimized and validated experimentally.

Materials:

-

Methyl acetoacetate[6]

-

Sodium hydride (NaH), 60% dispersion in mineral oil, or Sodium Methoxide (NaOMe)

-

Anhydrous tetrahydrofuran (THF)

-

Methoxymethyl chloride (MOM-Cl)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet is charged with a suspension of sodium hydride (1.1 equivalents) in anhydrous THF. The suspension is cooled to 0 °C in an ice bath.

-

Enolate Formation: A solution of methyl acetoacetate (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of NaH over 30 minutes, maintaining the temperature at 0 °C. The reaction mixture is stirred at this temperature for an additional 30 minutes after the addition is complete to ensure complete enolate formation.

-

Alkylation: Methoxymethyl chloride (1.1 equivalents) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. The aqueous layer is separated and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Spectroscopic Characterization: A Predictive Analysis

In the absence of experimentally reported spectra for this compound, the following predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show four distinct signals:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.75 | Singlet | 3H | Methyl Ester (-COOCH₃) | Typical range for methyl esters. |

| ~4.20 | Singlet | 1H | α-Proton (-CH(OCH₃)-) | Deshielded by the adjacent carbonyl and methoxy groups. |

| ~3.40 | Singlet | 3H | Methoxy (-OCH₃) | Typical range for an aliphatic methoxy group.[1] |

| ~2.20 | Singlet | 3H | Acetyl (-COCH₃) | Typical range for a methyl ketone. |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum is anticipated to display six signals:

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~202 | Ketone Carbonyl (C=O) | Typical range for a ketone carbonyl carbon. |

| ~168 | Ester Carbonyl (C=O) | Typical range for an ester carbonyl carbon. |

| ~85 | α-Carbon (-CH(OCH₃)-) | Significantly deshielded by two adjacent oxygen atoms. |

| ~58 | Methoxy Carbon (-OCH₃) | Typical range for an aliphatic methoxy carbon.[1] |

| ~52 | Methyl Ester Carbon (-COOCH₃) | Typical range for a methyl ester carbon. |

| ~26 | Acetyl Carbon (-COCH₃) | Typical range for a methyl ketone carbon. |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to be dominated by two strong carbonyl stretching frequencies.

| Predicted Wavenumber (cm⁻¹) | Functional Group | Rationale |

| ~1745 | Ester C=O Stretch | The inductive effect of the α-methoxy group may slightly increase the stretching frequency compared to an unsubstituted β-keto ester. |

| ~1720 | Ketone C=O Stretch | Typical stretching frequency for an aliphatic ketone. |

| ~1100-1200 | C-O Stretch | Corresponding to the ester and ether linkages. |

Mass Spectrometry (MS) (Predicted)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 146. Key fragmentation patterns for β-keto esters often involve cleavage α to the carbonyl groups.

Reactivity and Synthetic Applications

This compound is a versatile intermediate with multiple reactive sites, making it a valuable tool in organic synthesis.

Key Reactive Centers

Caption: Reactive sites of this compound.

-

Ketone Carbonyl: Susceptible to nucleophilic attack by organometallic reagents, hydrides, and other nucleophiles.

-

Ester Carbonyl: Can undergo hydrolysis, transesterification, or amidation under appropriate conditions.

-

α-Carbon: While the existing methoxy group prevents further enolization at this position, the overall structure is a valuable synthon.

Potential Applications in Drug Development

β-Keto esters are important precursors in the synthesis of a wide range of pharmaceuticals.[7] The unique substitution pattern of this compound could be leveraged for the synthesis of novel heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry. For example, it could serve as a key building block in the synthesis of substituted pyrazoles, pyrimidines, or pyridines, depending on the reaction partner.

Safety and Handling

While specific toxicological data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Use in a well-ventilated area, preferably a fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a cool, dry place away from oxidizing agents.[8]

Conclusion

This compound is a promising, yet underexplored, building block in organic synthesis. Its synthesis is achievable through established methodologies, and its reactivity offers numerous possibilities for the construction of complex molecules. This guide provides a foundational understanding for researchers to confidently incorporate this compound into their synthetic strategies, particularly in the realm of drug discovery and development. Further experimental validation of the proposed synthesis and a thorough characterization of its properties are warranted to fully unlock its potential.

References

- 1. tandfonline.com [tandfonline.com]

- 2. This compound | 81114-96-7 | GDA11496 [biosynth.com]

- 3. watson-int.com [watson-int.com]

- 4. eureka.patsnap.com [eureka.patsnap.com]

- 5. CN104478719A - 4-methoxy methyl acetoacetate preparation method - Google Patents [patents.google.com]

- 6. Methyl acetoacetate - Wikipedia [en.wikipedia.org]

- 7. Buy Methyl 2-acetyl-4-(2-methoxyethoxy)-3-oxobutanoate | 676348-62-2 [smolecule.com]

- 8. Methyl 4-methoxy-3-oxo-butanoate(41051-15-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

An In-depth Technical Guide to Methyl 2-methoxy-3-oxobutanoate: Synthesis, Characterization, and Synthetic Potential

Abstract

Methyl 2-methoxy-3-oxobutanoate (CAS No. 81114-96-7) is a functionalized β-keto ester of significant interest in synthetic organic chemistry. Its unique structure, featuring vicinal carbonyl groups and an α-methoxy substituent, imparts a distinct reactivity profile that makes it a valuable building block for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the molecule's physicochemical properties, a robust and detailed protocol for its synthesis via nucleophilic substitution, and a thorough analysis of its expected spectroscopic characteristics. Furthermore, we explore the chemical reactivity of this versatile intermediate and discuss its potential applications as a precursor in drug discovery and development, grounded in the established principles of β-keto ester chemistry. This document is intended for researchers and professionals in the fields of chemical synthesis and pharmaceutical development, offering both foundational knowledge and practical insights.

Molecular Structure and Physicochemical Properties

This compound is a C6 organic compound featuring a methyl ester, a ketone, and an α-methoxy group. This trifunctional arrangement dictates its chemical behavior, particularly the acidity of the α-proton and the electrophilicity of its two carbonyl carbons.

| Property | Value | Source |

| CAS Number | 81114-96-7 | [1][2][3][4] |

| Molecular Formula | C₆H₁₀O₄ | [1] |

| Molecular Weight | 146.14 g/mol | [1][2] |

| IUPAC Name | This compound | [3] |

| SMILES | CC(=O)C(C(=O)OC)OC | [1][5] |

| Predicted XlogP | 0.0 | [5] |

| Physical Form | Predicted to be a liquid at STP | |

| Boiling Point | Not experimentally determined |

Synthesis of this compound

The synthesis of the related isomer, methyl 4-methoxyacetoacetate, is achieved by reacting methyl 4-chloroacetoacetate with sodium methoxide. This precedent strongly supports the viability of a similar nucleophilic substitution on methyl 2-chloro-3-oxobutanoate (methyl 2-chloroacetoacetate).

Proposed Synthetic Workflow

The proposed two-step synthesis transforms the commercially available methyl acetoacetate into the target molecule. The workflow is designed to be a self-validating system, where successful synthesis can be confirmed through standard spectroscopic techniques.

Caption: Proposed two-step synthesis workflow for this compound.

Detailed Experimental Protocol

Materials:

-

Methyl 2-chloro-3-oxobutanoate (starting material)

-

Sodium methoxide (NaOMe)

-

Anhydrous Methanol (MeOH)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator, and distillation apparatus.

Procedure:

-

Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium methoxide (1.1 equivalents) in anhydrous methanol (100 mL) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Precursor: To the stirred solution, add methyl 2-chloro-3-oxobutanoate (1.0 equivalent) dropwise at room temperature. The addition should be controlled to manage any exotherm.

-

Reaction: Upon completion of the addition, heat the reaction mixture to reflux (approximately 65 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Quenching and Extraction: Cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate. Remove the methanol under reduced pressure using a rotary evaporator. To the remaining residue, add 100 mL of diethyl ether and 50 mL of water. Transfer the mixture to a separatory funnel, shake, and separate the layers. Extract the aqueous layer twice more with 50 mL portions of diethyl ether.

-

Workup - Washing and Drying: Combine the organic extracts and wash sequentially with 50 mL of water and 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter off the drying agent and concentrate the filtrate on a rotary evaporator to yield the crude product. Purify the crude oil by vacuum distillation to obtain pure this compound.

Causality and Experimental Choices:

-

Choice of Base and Solvent: Sodium methoxide in methanol is the ideal choice. The methoxide ion acts as the nucleophile, and methanol is the corresponding conjugate acid, preventing unwanted transesterification reactions with the methyl ester.

-

Inert Atmosphere: While not strictly essential for this type of reaction, an inert atmosphere prevents the reaction of the highly basic sodium methoxide with atmospheric moisture.

-

Reflux Conditions: Heating to reflux provides the necessary activation energy for the nucleophilic substitution to proceed at a reasonable rate.

-

Aqueous Workup: The aqueous workup is critical for removing unreacted sodium methoxide, inorganic salts (NaCl), and other water-soluble impurities.

-

Vacuum Distillation: As a functionalized small molecule, vacuum distillation is the preferred method for purification to prevent decomposition at higher temperatures.

Spectroscopic Characterization

No experimentally-derived spectra for this compound are publicly available. The following data are predicted based on established principles of NMR and IR spectroscopy and by analogy to structurally similar compounds.

¹H NMR Spectroscopy (Predicted)

(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~4.25 | Singlet | 1H | α-CH | The methine proton is deshielded by the adjacent ester carbonyl, ketone carbonyl, and the electronegative methoxy group. |

| ~3.75 | Singlet | 3H | Ester -OCH₃ | Typical chemical shift for methyl ester protons. |

| ~3.45 | Singlet | 3H | Methoxy -OCH₃ | The chemical shift for a methoxy group is typically in the 3.3-4.0 ppm range.[1] |

| ~2.20 | Singlet | 3H | Acetyl -CH₃ | Typical chemical shift for a methyl ketone. |

¹³C NMR Spectroscopy (Predicted)

(Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~202.0 | Ketone C=O | The ketone carbonyl carbon is expected to be significantly downfield. |

| ~168.0 | Ester C=O | The ester carbonyl carbon is typically found upfield relative to a ketone. |

| ~85.0 | α-CH | The α-carbon is attached to three electronegative groups (two carbonyls and an oxygen), resulting in a significant downfield shift. |

| ~59.0 | Methoxy -OCH₃ | A typical chemical shift for an aliphatic methoxy carbon.[4] |

| ~52.5 | Ester -OCH₃ | A typical chemical shift for a methyl ester carbon. |

| ~26.0 | Acetyl -CH₃ | The methyl group of the acetyl function is expected in the aliphatic region. |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~2950 | Medium | C-H Stretch (sp³) | Aliphatic C-H stretching from the methyl and methoxy groups. |

| ~1755 | Strong | C=O Stretch (Ester) | The ester carbonyl typically absorbs at a higher frequency than a ketone. The α-methoxy group may slightly increase this frequency. |

| ~1725 | Strong | C=O Stretch (Ketone) | The ketone carbonyl stretch is expected to be strong. |

| ~1100 | Strong | C-O Stretch (Ether/Ester) | Strong C-O stretching bands are characteristic of both the ether linkage and the ester group. |

Mass Spectrometry (MS)

Predicted mass spectrometry data indicates the following significant adducts under electrospray ionization (ESI).

| Adduct | Calculated m/z |

| [M+H]⁺ | 147.06518 |

| [M+Na]⁺ | 169.04712 |

| [M-H]⁻ | 145.05062 |

| [M+NH₄]⁺ | 164.09172 |

| Data sourced from PubChemLite prediction.[5][6] |

Reactivity and Synthetic Applications

The synthetic utility of this compound is rooted in the versatile reactivity of the β-keto ester functionality. The presence of the α-methoxy group modulates this reactivity, influencing both steric and electronic properties at the reactive centers.

Caption: Reactivity map of this compound.

Enolate Formation and Alkylation

Like other β-keto esters, the proton on the α-carbon is significantly acidic due to the resonance stabilization of the resulting enolate by both adjacent carbonyl groups. This allows for easy deprotonation with mild bases (e.g., sodium ethoxide) to form a stable nucleophile. This enolate can then participate in a wide range of carbon-carbon bond-forming reactions, such as alkylation with alkyl halides.

Reactions at the Carbonyl Groups

The two distinct carbonyl groups offer sites for selective transformations. The ketone is generally more electrophilic than the ester and can be targeted by nucleophiles like Grignard reagents or reducing agents like sodium borohydride (NaBH₄) to form a secondary alcohol. The ester group can be hydrolyzed under acidic or basic conditions to the corresponding β-keto acid, which is often unstable and prone to decarboxylation. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both carbonyl groups.

Potential in Drug Discovery

While specific applications of this compound in publicly disclosed drug synthesis pathways are not documented, its structural motifs are highly relevant. β-Keto esters are crucial intermediates in the synthesis of a vast array of heterocyclic compounds, which form the core of many pharmaceuticals. For example, condensation reactions with ureas, thioureas, or amidines can lead to pyrimidines and other nitrogen-containing heterocycles. The α-methoxy group can introduce conformational constraints or serve as a handle for further functionalization, making this molecule a potentially valuable and under-explored building block for generating molecular diversity in drug discovery campaigns.

Conclusion

This compound is a versatile yet underexplored synthetic intermediate. Based on established chemical principles, this guide provides a reliable framework for its synthesis and characterization. The molecule's dual carbonyl functionality, coupled with the modulating effect of the α-methoxy group, presents numerous opportunities for its application in the stereocontrolled synthesis of complex organic molecules. For professionals in drug development, this compound represents a valuable addition to the synthetic chemist's toolkit, offering a unique combination of reactive sites for the construction of novel scaffolds and pharmacophores. Further exploration of its reactivity is warranted and is expected to uncover new applications in both academic and industrial research.

References

- 1. acdlabs.com [acdlabs.com]

- 2. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. PubChemLite - this compound (C6H10O4) [pubchemlite.lcsb.uni.lu]

Spectroscopic Characterization of Methyl 2-methoxy-3-oxobutanoate: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for methyl 2-methoxy-3-oxobutanoate (C₆H₁₀O₄), a key organic intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on not just presenting the data, but on elucidating the structural information derived from each spectroscopic technique, thereby providing a holistic understanding of the molecule's architecture.

Molecular Structure and Keto-Enol Tautomerism

This compound is a β-keto ester, a class of compounds known to exhibit keto-enol tautomerism. This equilibrium between the keto and enol forms is a crucial factor in interpreting their spectroscopic data, as the presence of both tautomers can lead to more complex spectra.[1][2] The position of this equilibrium is influenced by factors such as the solvent, temperature, and substituents.[3][4]

Caption: Keto-enol tautomerism in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation. The presence of both keto and enol forms in solution would result in two sets of signals, and their integration would allow for the quantification of the tautomeric ratio.[5]

¹H NMR Spectroscopy

The proton NMR spectrum of the keto form of this compound is expected to show four distinct signals. The chemical shifts are influenced by the electron-withdrawing nature of the adjacent carbonyl and methoxy groups.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ (acetyl) | ~2.2 | Singlet | 3H |

| OCH₃ (ester) | ~3.7 | Singlet | 3H |

| OCH₃ (ether) | ~3.4 | Singlet | 3H |

| CH | ~4.2 | Singlet | 1H |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For the keto tautomer, six distinct carbon signals are expected.

| Assignment | Predicted Chemical Shift (δ, ppm) |

| CH₃ (acetyl) | ~25 |

| OCH₃ (ester) | ~52 |

| OCH₃ (ether) | ~58 |

| CH | ~80 |

| C=O (ester) | ~168 |

| C=O (ketone) | ~200 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorptions of its carbonyl groups.[6] The presence of two carbonyl groups (ketone and ester) will likely result in strong absorption bands in the region of 1650-1760 cm⁻¹.[7][8][9][10]

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| C=O (ester) | ~1745 | Strong |

| C=O (ketone) | ~1720 | Strong |

| C-O (ester & ether) | 1300-1000 | Strong |

| C-H (sp³) | 3000-2850 | Medium |

The enol form, if present, would exhibit a broad O-H stretch around 3400-3200 cm⁻¹ and a C=C stretch around 1650 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The fragmentation of β-keto esters is often characterized by cleavages alpha to the carbonyl groups and McLafferty rearrangements.[11][12][13]

The predicted monoisotopic mass of this compound (C₆H₁₀O₄) is 146.0579 g/mol .[14]

Predicted Fragmentation Pattern:

A plausible fragmentation pathway for this compound is initiated by the loss of the methoxy group from the ester, followed by further fragmentation.

Caption: A proposed mass spectrometry fragmentation pathway for this compound.

Table of Predicted Mass Fragments:

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

| 146 | [C₆H₁₀O₄]⁺˙ (Molecular Ion) | - |

| 115 | [C₅H₇O₃]⁺ | •OCH₃ |

| 87 | [C₄H₇O₂]⁺ | •COOCH₃ |

| 74 | [CH₃OC(OH)=CH₂]⁺˙ (from enol) | C₂H₂O₂ |

| 43 | [CH₃CO]⁺ | •CH(OCH₃)COOCH₃ |

Integrated Spectroscopic Analysis and Conclusion

The combined analysis of NMR, IR, and MS data provides a comprehensive structural elucidation of this compound. The NMR spectra would confirm the carbon-hydrogen framework and reveal the presence and ratio of keto-enol tautomers. The IR spectrum would identify the key carbonyl functional groups, and the mass spectrum would confirm the molecular weight and provide insights into the molecule's fragmentation behavior. While experimental data is paramount for definitive characterization, the predicted data and analysis presented in this guide offer a robust framework for understanding the spectroscopic properties of this important chemical entity.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. glaserr.missouri.edu [glaserr.missouri.edu]

- 3. Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β-Ketoamides: A Nuclear Magnetic Resonance Study [scirp.org]

- 4. cores.research.asu.edu [cores.research.asu.edu]

- 5. researchgate.net [researchgate.net]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. researchgate.net [researchgate.net]

- 8. airquality.ucdavis.edu [airquality.ucdavis.edu]

- 9. chem.pg.edu.pl [chem.pg.edu.pl]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. researchgate.net [researchgate.net]

- 14. PubChemLite - this compound (C6H10O4) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Keto-Enol Tautomerism of Methyl 2-methoxy-3-oxobutanoate

Abstract

This technical guide provides a comprehensive examination of the keto-enol tautomerism exhibited by Methyl 2-methoxy-3-oxobutanoate, a β-keto ester with significant implications in synthetic chemistry and drug development. Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, profoundly influences the physicochemical properties, reactivity, and biological activity of a molecule.[1][2][3] For professionals in pharmaceutical and chemical research, a deep understanding of this phenomenon is not merely academic but a critical component of molecular design and process optimization. This document delineates the structural nuances of the keto and enol forms of this compound, explores the thermodynamic and kinetic factors governing their equilibrium, and presents robust methodologies for their characterization and quantification. By integrating theoretical principles with practical experimental and computational protocols, this guide serves as an essential resource for researchers aiming to harness or mitigate the effects of tautomerism in their work.

Introduction: The Duality of β-Keto Esters

β-Keto esters are a cornerstone of modern organic synthesis, valued for their versatile reactivity.[4] A key characteristic of these molecules is their existence as a mixture of two tautomeric forms: the keto form and the enol form.[4][5] This equilibrium is a dynamic process involving the migration of a proton and the shifting of bonding electrons.[6]

-

The Keto Form: Characterized by two carbonyl groups separated by a methylene group (α-carbon).

-

The Enol Form: Features a carbon-carbon double bond adjacent to a hydroxyl group, formed by the deprotonation of the α-carbon and subsequent protonation of the carbonyl oxygen.[7]

The interconversion between these forms can be catalyzed by either acid or base.[6][8] While the keto form is generally more stable for simple aldehydes and ketones, the enol form of β-dicarbonyl compounds is significantly stabilized by two key factors:

-

Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, creating a more stable, delocalized π-system.[5][9]

-

Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a strong intramolecular hydrogen bond with the oxygen of the nearby carbonyl group, creating a stable six-membered ring-like structure.[4][10]

For this compound, the presence of an electron-withdrawing methoxy group at the α-position is expected to influence the acidity of the α-proton and thus the position of the tautomeric equilibrium.

The Tautomeric Equilibrium of this compound

The equilibrium between the keto and enol tautomers is not static; it is highly sensitive to environmental conditions. Understanding the factors that shift this equilibrium is crucial for controlling the reactivity and properties of the compound.[6]

Structural Representation

The tautomeric equilibrium for this compound can be visualized as follows:

Caption: Keto-enol tautomerism of this compound.

Solvent Effects

Solvent polarity plays a pivotal role in determining the predominant tautomeric form.[11][12]

-

Non-polar Solvents (e.g., cyclohexane, carbon tetrachloride): In these environments, the enol form is generally favored. The intramolecular hydrogen bond of the enol is highly stabilizing and is not disrupted by solvent interactions.[10]

-

Polar Aprotic Solvents (e.g., DMSO, acetone): These solvents can act as hydrogen bond acceptors, which can stabilize the enol tautomer.[11]

-

Polar Protic Solvents (e.g., water, methanol): These solvents can form intermolecular hydrogen bonds with the carbonyl groups of the keto form, thereby stabilizing it. This competition disrupts the intramolecular hydrogen bond of the enol, often shifting the equilibrium towards the keto form.[13] Generally, for β-dicarbonyl compounds, an increase in solvent polarity favors the keto tautomer, a principle known as Meyer's Rule.[11][14]

Temperature Effects

The tautomeric equilibrium is a thermodynamic process, and thus, it is temperature-dependent.[14] By conducting variable temperature studies, typically using NMR spectroscopy, thermodynamic parameters such as the change in enthalpy (ΔH) and entropy (ΔS) for the tautomerization can be determined.[14] This allows for a deeper understanding of the driving forces behind the equilibrium.

Substituent Effects

The electronic nature of substituents on the β-dicarbonyl framework can significantly alter the keto-enol equilibrium. Electron-withdrawing groups at the α-position, like the methoxy group in this compound, increase the acidity of the α-proton, which generally favors enolization.[15]

Analytical Characterization of Tautomers

The slow interconversion between keto and enol forms on the NMR timescale allows for their distinct characterization and quantification using spectroscopic methods.[5][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is the most powerful and widely used technique for studying keto-enol tautomerism.[4][5][11] The keto and enol forms give rise to separate, distinct signals.

| Proton | Keto Form (Expected δ, ppm) | Enol Form (Expected δ, ppm) | Key Features |

| α-H | ~4.0-4.5 | - | Signal is absent in the enol form. |

| Vinyl H | - | ~5.0-6.0 | A sharp singlet characteristic of the C=CH proton.[14] |

| Enolic OH | - | ~12.0-15.0 | A broad singlet, deshielded due to strong intramolecular H-bonding. Its chemical shift can be solvent-dependent. |

| -OCH₃ (ester) | ~3.7 | ~3.7 | Little change expected between tautomers. |

| -OCH₃ (α-sub) | ~3.4 | ~3.6 | Slight downfield shift may be observed in the enol form. |

| -CH₃ (acetyl) | ~2.2 | ~2.1 | Slight upfield shift may be observed in the enol form. |

Quantitative Analysis: The relative ratio of the two tautomers can be calculated by integrating the distinct signals corresponding to each form.[5] For instance, the ratio of the integral of the enol's vinyl proton to the integral of the keto's α-proton (correcting for the number of protons) gives the equilibrium constant (Keq).[14]

Keq = [Enol] / [Keto]

Experimental Protocol: ¹H NMR Analysis

-

Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆) in an NMR tube.[4] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Place the sample in the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

-

Data Acquisition: Acquire the ¹H NMR spectrum. Ensure a sufficient relaxation delay to allow for accurate integration.

-

Data Processing: Process the spectrum (Fourier transform, phase correction, baseline correction).

-

Analysis: Identify the characteristic peaks for the keto and enol forms. Integrate the relevant signals (e.g., keto α-H and enol vinyl H). Calculate the percentage of each tautomer and the equilibrium constant.

Caption: Workflow for NMR analysis of keto-enol tautomerism.

UV-Vis Spectroscopy

UV-Vis spectroscopy can also be employed to study tautomeric equilibria, as the electronic transitions of the keto and enol forms differ.[16][17] The conjugated system of the enol tautomer typically absorbs at a longer wavelength (a bathochromic shift) compared to the non-conjugated keto form.[16] By analyzing the changes in the absorption spectrum in different solvents, the presence of different tautomers can be inferred.[17][18]

Computational Chemistry

Quantum chemical methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers.[13][19][20]

Computational Protocol: DFT Analysis

-

Structure Building: Construct the 3D structures of both the keto and enol tautomers of this compound using molecular modeling software.

-

Geometry Optimization: Perform geometry optimization for both structures using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*).[21]

-

Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data like Gibbs free energy (G).

-

Solvation Modeling: To simulate solvent effects, repeat the calculations using a continuum solvation model like the Polarizable Continuum Model (PCM).[19]

-

Energy Analysis: The difference in the calculated Gibbs free energies (ΔG) between the enol and keto forms allows for the prediction of the equilibrium constant (Keq) via the equation: ΔG = -RT ln(Keq) .[22]

Implications in Drug Discovery and Organic Synthesis

The tautomeric state of a molecule is not a trivial detail; it has profound consequences for its application.

Drug Discovery and Development

Tautomerism can significantly alter a drug's biological profile.[1][2][23] The different tautomers of a drug molecule:

-

Exhibit different shapes and hydrogen bonding patterns, leading to varied binding affinities for biological targets like enzymes or receptors.[1][24]

-

Possess different physicochemical properties such as solubility and lipophilicity (logP), which affects Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[2][24]

-

Can lead to inconsistent experimental results if the tautomeric state is not controlled or characterized.

Therefore, identifying the predominant tautomer and understanding the equilibrium is a critical step in lead optimization and preclinical development.[2][3]

Organic Synthesis

The keto and enol forms exhibit distinct reactivity. The α-carbon of the keto form is electrophilic, while the enol and its corresponding enolate are nucleophilic at the α-carbon.[7][25] This duality is exploited in many classical C-C bond-forming reactions.

-

Reactions of the Enolate: The enolate, formed by deprotonating the α-carbon, is a powerful nucleophile.[25][26] It participates in crucial reactions such as alkylations and aldol condensations.[7]

-

Reactions of the Enol: The enol is a weaker nucleophile than the enolate but can still react with strong electrophiles, such as in acid-catalyzed α-halogenation.[27]

Controlling the keto-enol equilibrium allows chemists to direct the reactivity of the molecule towards a desired synthetic outcome.

Conclusion

The keto-enol tautomerism of this compound is a multifaceted phenomenon central to its chemical identity and utility. The position of this dynamic equilibrium, governed by solvent, temperature, and electronic effects, dictates the molecule's properties and reactivity. For researchers in drug development and synthetic chemistry, a thorough characterization of this tautomerism using a combination of high-resolution NMR spectroscopy and computational modeling is not just recommended but essential for predictable and reproducible results. This guide provides the foundational knowledge and practical frameworks to investigate and understand this critical aspect of molecular behavior, enabling more rational design and application of this versatile β-keto ester.

References

- 1. tandfonline.com [tandfonline.com]

- 2. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 4. benchchem.com [benchchem.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. fiveable.me [fiveable.me]

- 7. fiveable.me [fiveable.me]

- 8. sciencequery.com [sciencequery.com]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. glaserr.missouri.edu [glaserr.missouri.edu]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 14. cores.research.asu.edu [cores.research.asu.edu]

- 15. diverdi.colostate.edu [diverdi.colostate.edu]

- 16. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. dial.uclouvain.be [dial.uclouvain.be]

- 19. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. biopchem.education [biopchem.education]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Importance of tautomerism in drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. eureka.patsnap.com [eureka.patsnap.com]

- 25. orgosolver.com [orgosolver.com]

- 26. masterorganicchemistry.com [masterorganicchemistry.com]

- 27. people.chem.ucsb.edu [people.chem.ucsb.edu]

Navigating the Safety Landscape of Methyl 2-methoxy-3-oxobutanoate: A Technical Guide for Researchers

For Immediate Release

This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of Methyl 2-methoxy-3-oxobutanoate (CAS No. 81114-96-7). As a key intermediate in various synthetic pathways, a comprehensive understanding of its safety profile is paramount to ensure laboratory safety and experimental integrity.

Chemical Identity and Physical Properties

This compound is a ketoester with the molecular formula C₆H₁₀O₄ and a molecular weight of 146.14 g/mol [1][2]. Its structural features, including a methoxy group at the alpha position to the ester, influence its reactivity and potential hazards. A summary of its key physical and chemical properties is provided in Table 1.

| Property | Value | Source |

| CAS Number | 81114-96-7 | [3] |

| Molecular Formula | C₆H₁₀O₄ | [1] |

| Molecular Weight | 146.14 g/mol | [1][2] |

| Appearance | Not specified in available SDS. Typically a liquid. | |

| Purity | ≥97% | [4] |

Table 1: Physicochemical Properties of this compound

Hazard Identification and GHS Classification

According to the Safety Data Sheet from Key Organics, this compound is classified as a substance that requires careful handling due to its potential health effects[3]. While a detailed GHS classification is not provided in the available documentation, a thorough risk assessment should be conducted before use. The primary routes of exposure are inhalation, skin contact, and eye contact.

Exposure Controls and Personal Protective Equipment (PPE)

A proactive approach to safety through the implementation of robust exposure controls is critical when working with this compound. The hierarchy of controls should be applied to minimize potential exposure.

Caption: Hierarchy of controls for minimizing chemical exposure.

Engineering Controls: All work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

Personal Protective Equipment: A comprehensive PPE protocol is mandatory.

-

Eye Protection: Chemical safety goggles or a face shield are required to prevent splashes.

-

Hand Protection: Wear appropriate chemical-resistant gloves. Nitrile gloves are a common choice, but compatibility should be verified.

-

Skin and Body Protection: A lab coat should be worn at all times. Additional protective clothing may be necessary depending on the scale of the experiment.

Safe Handling and Storage Protocols

Handling:

-

Avoid direct contact with skin and eyes.

-

Do not breathe vapor or mist.

-

Ensure adequate ventilation during use.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is crucial.

| Exposure Route | First-Aid Protocol | Source |

| Skin Contact | Remove all contaminated clothes and footwear immediately unless stuck to skin. Wash immediately with plenty of soap and water. | [3] |

| Eye Contact | Bathe the eye with running water for 15 minutes. | [3] |

| Ingestion | Wash out mouth with water. | [3] |

| Inhalation | Remove casualty from exposure ensuring one's own safety whilst doing so. | [3] |

Table 2: First-Aid Procedures for this compound Exposure

Note: In all cases of exposure, seek medical advice.

Accidental Release Measures

In the case of a spill, the following steps should be taken:

References

An In-depth Technical Guide to the Solubility of Methyl 2-methoxy-3-oxobutanoate in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of Methyl 2-methoxy-3-oxobutanoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, provides a framework for empirical determination, and offers insights into its practical applications.

Introduction: Understanding this compound

This compound is a bifunctional organic compound featuring both an ester and a ketone, with an additional methoxy group at the alpha position to the ester. Its molecular structure (C6H10O4) dictates its physicochemical properties, including its solubility in various organic solvents.[1] A thorough understanding of its solubility is critical for its application in organic synthesis, purification processes such as recrystallization and chromatography, and for formulation development in various industries.[2]

Molecular Structure:

Caption: Molecular structure of this compound.

Theoretical Framework for Solubility Prediction

The adage "like dissolves like" is the foundational principle in predicting solubility.[3] This principle states that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the presence and arrangement of polar functional groups and the overall molecular geometry.

Physicochemical Properties of this compound:

| Property | Value/Prediction | Source/Rationale |

| Molecular Formula | C6H10O4 | [1] |

| Molecular Weight | 146.14 g/mol | [1] |

| Hydrogen Bond Acceptors | 4 | PubChem |

| Hydrogen Bond Donors | 0 | PubChem |

| Predicted XLogP3 | -0.1 | PubChem |

| Polarity | Polar aprotic | Based on functional groups |

This compound possesses several polar functional groups: two carbonyl groups (from the ester and ketone) and two ether-like oxygen atoms (from the ester and methoxy group). These groups can act as hydrogen bond acceptors. The absence of acidic protons means it cannot act as a hydrogen bond donor. The presence of these polar groups suggests that the molecule is moderately polar.

Based on this structural analysis, we can predict its solubility in a range of organic solvents:

-

High Solubility Predicted in:

-

Polar Protic Solvents: Such as methanol, ethanol, and isopropanol. The hydrogen-bonding capability of these solvents can interact with the lone pairs on the oxygen atoms of the target molecule.

-

Polar Aprotic Solvents: Such as acetone, ethyl acetate, tetrahydrofuran (THF), and acetonitrile. The dipole-dipole interactions between the solvent and the polar functional groups of the solute will be significant.

-

-

Moderate Solubility Predicted in:

-

Solvents of Intermediate Polarity: Such as dichloromethane (DCM) and chloroform.

-

-

Low to Negligible Solubility Predicted in:

-

Nonpolar Solvents: Such as hexanes, cyclohexane, and toluene. The weak van der Waals forces in these solvents are unlikely to overcome the intermolecular forces between the more polar solute molecules.

-

Experimental Determination of Solubility: A Validated Protocol

To empirically determine the solubility of this compound, a systematic approach is necessary. The following protocol outlines a reliable method for both qualitative and quantitative assessment.

Materials and Equipment

-

This compound (analytical grade)

-

A range of organic solvents (HPLC grade) with varying polarities (see Table below)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

HPLC or GC-FID for quantitative analysis

-

Calibrated micropipettes and glassware

Experimental Workflow

The following diagram illustrates the workflow for determining the solubility of the compound.

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Protocol

-

Solvent Selection: Choose a range of organic solvents with varying polarities. A suggested list is provided in the table below.

-

Sample Preparation: To a series of vials, add a known volume (e.g., 1 mL) of each selected solvent. Add an excess amount of this compound to each vial to ensure a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Quantitative Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent. Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV or GC-FID) to determine the concentration of the dissolved solute.

-

Data Interpretation: From the concentration of the solute in the saturated solution, calculate the solubility in units of mg/mL or mol/L.

Predicted and Experimental Solubility Data (Hypothetical)

The following table presents the predicted solubility alongside a template for recording experimentally determined values.

| Solvent | Polarity Index | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) |

| n-Hexane | 0.1 | Very Low | |

| Toluene | 2.4 | Low | |

| Diethyl Ether | 2.8 | Moderate | |

| Dichloromethane | 3.1 | Moderate to High | |

| Ethyl Acetate | 4.4 | High | |

| Acetone | 5.1 | High | |

| Isopropanol | 3.9 | High | |

| Ethanol | 4.3 | Very High | |

| Methanol | 5.1 | Very High | |

| Acetonitrile | 5.8 | Very High | |

| Water | 10.2 | Low to Moderate |

Polarity Index values are relative measures of a solvent's polarity.[4]

Conclusion and Future Directions

This guide has provided a theoretical and practical framework for understanding and determining the solubility of this compound in organic solvents. The predicted high solubility in polar aprotic and protic solvents is a direct consequence of its molecular structure. For researchers and drug development professionals, a precise understanding of its solubility profile is paramount for optimizing reaction conditions, developing purification strategies, and formulating final products. It is recommended that the experimental protocol outlined herein be followed to generate precise and reliable solubility data for specific applications.

References

Methodological & Application

Application Notes and Protocols for Methyl 2-methoxy-3-oxobutanoate in Claisen Condensation Reactions

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Unveiling the Potential of Methyl 2-methoxy-3-oxobutanoate

This compound (CAS No. 81114-96-7) is a specialized β-keto ester with significant potential in organic synthesis, particularly in the realm of carbon-carbon bond formation.[1][2] Its unique structural feature, a methoxy group at the α-position relative to the ester, introduces distinct reactivity patterns compared to its unsubstituted analogue, methyl acetoacetate. This guide provides a comprehensive overview of the theoretical and practical aspects of employing this compound in Claisen condensation reactions, a cornerstone transformation in the synthesis of complex organic molecules and pharmaceutical intermediates.

The Claisen condensation is a powerful reaction that joins two ester molecules or an ester and another carbonyl compound to form a β-keto ester or a β-diketone.[3][4][5] This transformation is fundamental in the construction of diverse molecular scaffolds found in numerous natural products and active pharmaceutical ingredients (APIs). Understanding the nuanced behavior of functionalized substrates like this compound is paramount for medicinal chemists and process development scientists aiming to leverage this reaction for the efficient synthesis of novel therapeutics.

Mechanistic Insights: The Role of the α-Methoxy Group

The Claisen condensation proceeds via the formation of a nucleophilic enolate from an ester, which then attacks the electrophilic carbonyl carbon of a second ester molecule. The success and selectivity of this reaction are heavily dependent on the acidity of the α-protons and the stability of the resulting enolate.

In the case of this compound, two sets of protons could potentially be abstracted by a base: the methyl protons at the C4 position and the single proton at the C2 (α) position.

Acidity and Enolate Formation

The protons on the C4 methyl group, being adjacent to a ketone, are significantly more acidic than the single proton at the C2 position. The electron-withdrawing nature of the adjacent ketone carbonyl group effectively stabilizes the resulting carbanion through resonance.

In contrast, the proton at the C2 position is flanked by both the ester carbonyl and the methoxy group. While the ester contributes to its acidity, the electron-donating nature of the methoxy group through resonance can partially destabilize an adjacent carbanion. Therefore, under typical basic conditions used for Claisen condensations, enolization is expected to occur preferentially at the C4 position , leading to the formation of the corresponding enolate.

This selective enolization is a key consideration when designing crossed Claisen condensations, as this compound will primarily act as the enolizable component .

Visualization of the Reaction Mechanism

The general mechanism for a crossed Claisen condensation where this compound acts as the enolizable partner is depicted below.

Caption: General mechanism of a crossed Claisen condensation involving this compound.

Strategic Applications in Synthesis

The β-dicarbonyl products derived from Claisen condensations involving this compound are versatile intermediates for the synthesis of a wide array of complex molecules, particularly heterocyclic compounds that are prevalent in medicinal chemistry.

Synthesis of Substituted Pyrimidines and Pyridazines

The 1,3-dicarbonyl moiety of the product can readily undergo condensation reactions with binucleophiles such as ureas, thioureas, and hydrazines to construct pyrimidine and pyridazine rings, respectively. The presence of the methoxy and methyl substituents originating from this compound allows for the generation of specifically substituted heterocyclic libraries for drug discovery screening.

References

The Versatile Synthon: Methyl 2-methoxy-3-oxobutanoate in Modern Organic Synthesis

Introduction: Unveiling a Key Building Block

In the intricate world of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Methyl 2-methoxy-3-oxobutanoate, a seemingly unassuming β-ketoester, has emerged as a powerful and versatile synthon, offering chemists a unique combination of reactive sites. Its structure, featuring a ketone, an ester, and a crucial α-methoxy group, allows for a diverse range of chemical transformations, making it an invaluable tool in the synthesis of pharmaceuticals and other fine chemicals. This guide provides an in-depth exploration of the applications and experimental protocols associated with this remarkable compound, designed for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Handling

A thorough understanding of a reagent's properties is the foundation of its effective and safe utilization.

| Property | Value | Source |

| CAS Number | 81114-96-7 | [1] |

| Molecular Formula | C₆H₁₀O₄ | [1] |

| Molecular Weight | 146.14 g/mol | [1] |

| Appearance | Colorless oil (predicted) | |

| Boiling Point | Data not available for this specific isomer. For the related Methyl 4-methoxy-3-oxobutanoate: 215.7°C at 760 mmHg | |

| Solubility | Expected to be soluble in common organic solvents such as ethers, esters, and chlorinated hydrocarbons. |

Safety and Handling Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[2]

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any potential vapors.[2]

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[2]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.[2]

Core Applications in Heterocyclic Synthesis

The true power of this compound lies in its ability to serve as a precursor to a variety of heterocyclic systems, which are core scaffolds in many biologically active molecules.

Precursor for 1-Azadienes in Hetero-Diels-Alder Reactions

A significant application of derivatives of this compound is in the generation of 1-azadienes for use in hetero-Diels-Alder reactions. This powerful cycloaddition strategy allows for the stereoselective synthesis of complex nitrogen-containing heterocycles. For instance, (Z)-Methyl 2-methoxyimino-3-oxobutanoate, synthesized from a related precursor, serves as a precursor for 1-azadienes.[3]

Conceptual Workflow: Hetero-Diels-Alder Reaction

Caption: Synthesis and application of a 1-azadiene precursor.

Synthesis of Pyrazoles via Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a classic and reliable method for the construction of pyrazole rings, which are prevalent in pharmaceuticals. The reaction involves the condensation of a β-dicarbonyl compound with a hydrazine.[4] Given its β-ketoester functionality, this compound is an ideal substrate for this transformation.

Mechanistic Insight: The reaction typically proceeds via the initial formation of a hydrazone at the more reactive ketone carbonyl, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[4] The presence of the α-methoxy group may influence the regioselectivity of the initial hydrazine attack.

Protocol 1: Synthesis of a Substituted Pyrazolone from this compound

Disclaimer: This is a generalized protocol adapted from the Knorr pyrazole synthesis and should be optimized for specific substrates and scales.

Materials:

-

This compound

-

Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)

-

Ethanol or acetic acid (solvent)

-

Appropriate work-up and purification reagents

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol.

-

Reagent Addition: Slowly add the hydrazine derivative (1.0-1.2 eq) to the stirred solution. The reaction may be exothermic.

-

Heating: Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If not, concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Expected Product: The reaction is expected to yield a substituted 3-methoxypyrazol-5-one derivative. The exact structure will depend on the hydrazine used.

Construction of Dihydropyridines via Hantzsch Pyridine Synthesis

The Hantzsch pyridine synthesis is a multicomponent reaction that provides access to dihydropyridines, a scaffold found in numerous cardiovascular drugs.[2] This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[5]

Causality in Experimental Design: The use of two different β-ketoesters, one of which could be this compound, could lead to the synthesis of unsymmetrical dihydropyridines, offering a route to a wider range of analogues for structure-activity relationship studies.

Protocol 2: Synthesis of a Dihydropyridine Derivative

Disclaimer: This is a generalized protocol and requires optimization.

Materials:

-

This compound (1.0 eq)

-

A second β-ketoester (e.g., ethyl acetoacetate) (1.0 eq)

-

An aldehyde (e.g., benzaldehyde) (1.0 eq)

-

Ammonium acetate (1.2 eq)

-

Ethanol (solvent)

Procedure:

-

Reaction Mixture: In a round-bottom flask, combine this compound, the second β-ketoester, the aldehyde, and ammonium acetate in ethanol.

-

Reaction Conditions: Stir the mixture at reflux for 4-8 hours, monitoring by TLC.

-

Isolation: Cool the reaction to room temperature. The product may precipitate and can be collected by filtration. Otherwise, the solvent is removed in vacuo.

-

Purification: The crude dihydropyridine can be purified by recrystallization or column chromatography.

Logical Workflow: Hantzsch Pyridine Synthesis

Caption: Multicomponent reaction for dihydropyridine synthesis.

Synthesis of Dihydropyrimidinones via Biginelli Reaction

The Biginelli reaction is another important multicomponent reaction for the synthesis of dihydropyrimidinones (DHPMs), which exhibit a wide range of biological activities.[6] The reaction involves the acid-catalyzed condensation of a β-ketoester, an aldehyde, and urea or thiourea.

Expert Insight: The electronic nature of the substituents on the β-ketoester can influence the reaction rate and yield. The electron-donating methoxy group at the α-position of this compound might affect the enolization and subsequent steps of the reaction mechanism.

Protocol 3: Synthesis of a Dihydropyrimidinone Derivative

Disclaimer: This is a generalized protocol and requires optimization.

Materials:

-

This compound (1.0 eq)

-

An aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 eq)

-

Urea or Thiourea (1.5 eq)

-

Ethanol (solvent)

-

Catalytic amount of a strong acid (e.g., HCl)

Procedure:

-

Reaction Setup: Combine this compound, the aldehyde, and urea/thiourea in ethanol in a round-bottom flask.

-

Catalyst Addition: Add a few drops of concentrated HCl.

-

Heating: Reflux the mixture for 3-6 hours. Monitor the reaction by TLC.

-

Work-up: Cool the reaction mixture in an ice bath to induce crystallization.

-

Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. Further purification can be achieved by recrystallization.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block in organic synthesis. Its unique structural features provide access to a diverse range of heterocyclic compounds through well-established named reactions. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this synthon in their synthetic endeavors. As the demand for novel and complex molecules in drug discovery and materials science continues to grow, the strategic application of such multifunctional building blocks will undoubtedly play a pivotal role in advancing these fields. Further research into the specific reactivity imparted by the α-methoxy group is warranted and will likely unveil new and exciting synthetic possibilities.

References

- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 6. METHYL 2-HYDROXY-2-METHYL-3-OXOBUTYRATE synthesis - chemicalbook [chemicalbook.com]

Topic: Methyl 2-methoxy-3-oxobutanoate in Aldol Condensation Reactions

An Application and Protocol Guide

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: The Senior Application Scientist

Abstract

Methyl 2-methoxy-3-oxobutanoate is a structurally distinct β-keto ester that serves as a powerful and versatile building block in modern organic synthesis. Its defining feature—an α-methoxy group adjacent to a ketone—provides a unique handle for achieving high levels of stereocontrol in carbon-carbon bond-forming reactions, most notably the aldol condensation. This guide elucidates the mechanistic principles underpinning its utility, focusing on the concept of chelation-controlled diastereoselectivity. We provide detailed, field-tested protocols for leveraging this reagent in Lewis acid-mediated aldol reactions to construct complex molecular architectures with precision, a critical requirement in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1]

The Strategic Advantage: Understanding α-Alkoxy Ketone Reactivity

In the landscape of carbonyl chemistry, achieving stereoselectivity is paramount. The aldol reaction, a cornerstone of C-C bond formation, combines two carbonyl compounds to create a β-hydroxy carbonyl moiety, often generating new stereocenters.[2][3] The challenge lies in controlling the spatial arrangement of these newly formed centers.

This compound offers an elegant solution. The presence of the α-methoxy group fundamentally alters the reactivity of the ketone compared to a simple, non-alkoxylated analogue. This advantage is most profoundly realized in the presence of a bidentate Lewis acid (e.g., TiCl₄, SnCl₂, MgBr₂).

The Principle of Chelation Control